

# 1-Bromonaphthalen-2-amine (CAS: 20191-75-7): A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromonaphthalen-2-amine

Cat. No.: B1279005

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## Abstract

**1-Bromonaphthalen-2-amine** is a substituted naphthalene derivative that serves as a valuable building block in organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a bromo group on the naphthalene scaffold, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).<sup>[1]</sup> This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **1-Bromonaphthalen-2-amine**. While its primary utility is in chemical synthesis, this document also addresses the current lack of publicly available data on its specific biological activities and signaling pathway interactions.

## Chemical and Physical Properties

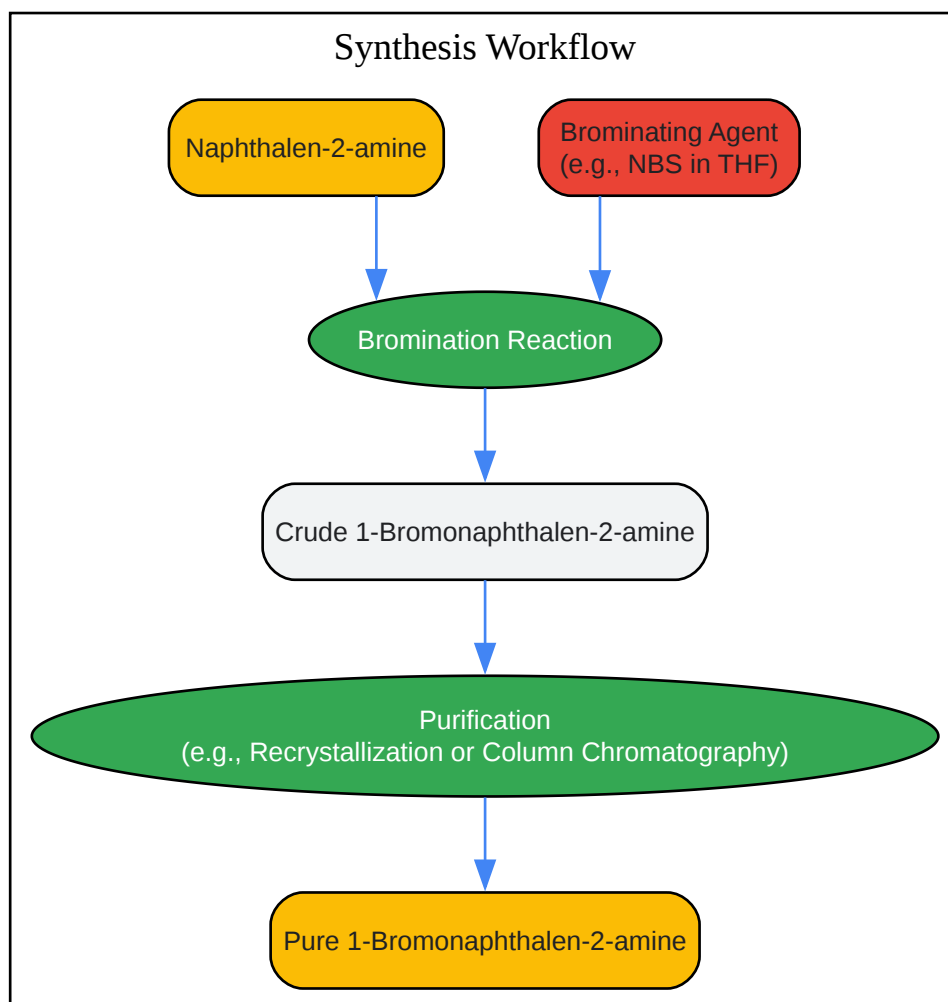
**1-Bromonaphthalen-2-amine** is a solid, typically appearing as a white to light yellow or brown powder or crystalline solid.<sup>[2][3]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-Bromonaphthalen-2-amine**

Property	Value	Source(s)
CAS Number	20191-75-7	[1][4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[1][4]
Molecular Weight	222.08 g/mol	[1][4]
Appearance	White to light yellow/brown powder/crystal	[2][3]
Melting Point	58.0 to 62.0 °C	
Boiling Point	345.5 °C at 760 mmHg	[2]
Density	1.563 g/cm <sup>3</sup>	[2]
Solubility	Soluble in organic solvents such as ethanol, ether, benzene, and acetic acid. Insoluble in water.	
Purity	Typically >97% (by HPLC)	

## Synthesis

The synthesis of **1-Bromonaphthalen-2-amine** can be achieved through the bromination of naphthalen-2-amine. A general synthetic workflow is depicted in the following diagram.



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A generalized workflow for the synthesis and purification of **1-Bromonaphthalen-2-amine**.

## Experimental Protocol: Synthesis of 1-Bromonaphthalen-2-amine

This protocol describes a representative method for the synthesis of **1-Bromonaphthalen-2-amine** from naphthalen-2-amine hydrochloride.

Materials:

- Naphthalen-2-amine hydrochloride
- N-Bromosuccinimide (NBS)

- Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- p-Toluenesulfonic acid (TsOH) (optional, as a catalyst)

Procedure:

- Dissolve naphthalen-2-amine hydrochloride and a catalytic amount of TsOH in THF in a round-bottom flask.
- Cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve NBS in THF.
- Add the NBS solution dropwise to the cooled naphthalen-2-amine solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 5 hours).
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by washing the mixture with saturated aqueous  $\text{NaHCO}_3$ .
- Separate the organic layer.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution to remove the drying agent.
- Concentrate the organic layer under reduced pressure to yield the crude **1-Bromonaphthalen-2-amine**.

- The crude product can be further purified by recrystallization or column chromatography.

## Analytical Characterization

The identity and purity of **1-Bromonaphthalen-2-amine** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

Technique	Data	Source(s)
<sup>1</sup> H NMR	Spectral data available in public databases.	[4]
<sup>13</sup> C NMR	Spectral data available in public databases.	[4]
FTIR	KBr-Pellet spectra available in public databases.	[4]
Mass Spectrometry	Expected m/z for [M] <sup>+</sup> : 221.98 and 223.98 (due to Br isotopes)	[4]
Purity (HPLC)	>97% is commercially available.	

## Experimental Protocol: Purity Analysis by HPLC (General Method)

A validated HPLC method for the specific analysis of **1-Bromonaphthalen-2-amine** is not readily available in the public domain. However, a general reverse-phase HPLC method, adaptable for this compound, is provided below. Method development and validation are essential for quantitative applications.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.

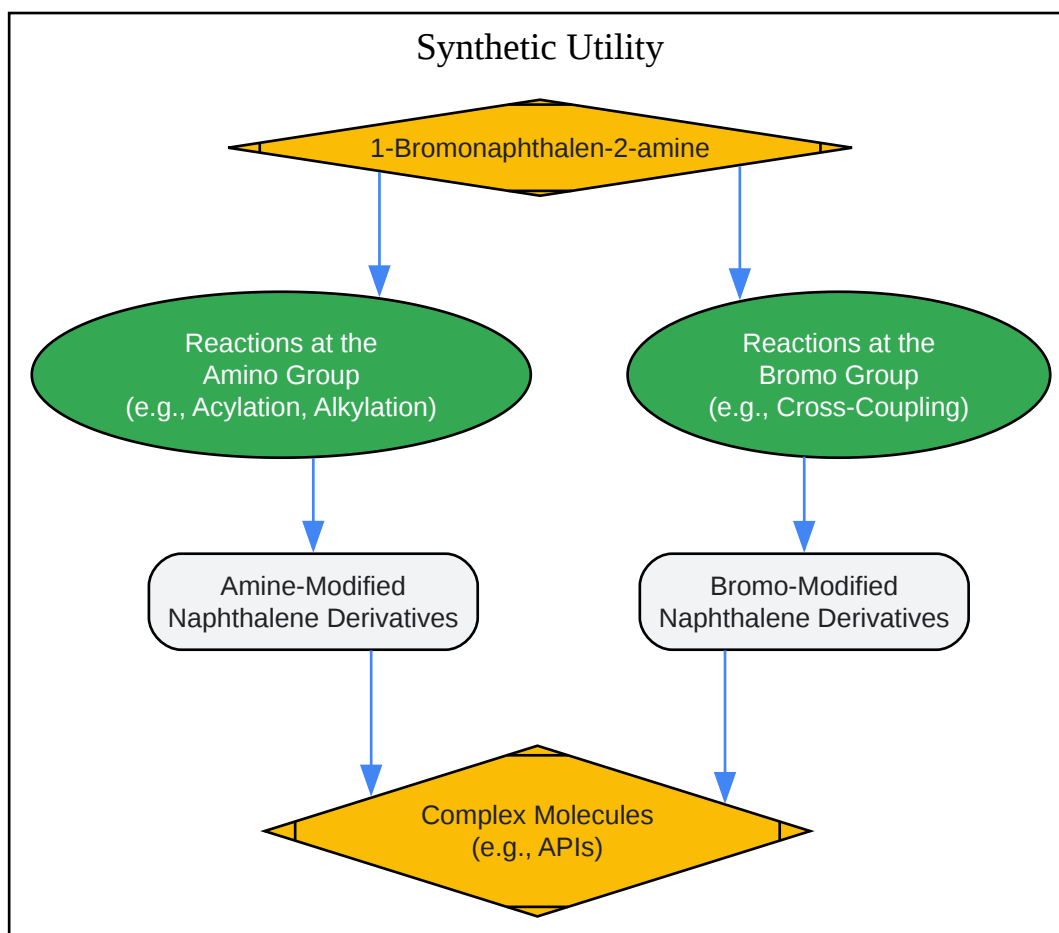
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (potentially with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength in the range of 220-280 nm is likely to be suitable).
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30  $^{\circ}$ C.

#### Procedure:

- Standard Preparation: Prepare a stock solution of **1-Bromonaphthalen-2-amine** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
- Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to a similar concentration as the standards.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Determine the purity of the sample by comparing the peak area of **1-Bromonaphthalen-2-amine** to the total peak area of all components in the chromatogram.

## Applications in Research and Drug Development

The primary application of **1-Bromonaphthalen-2-amine** is as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.<sup>[1]</sup> Its structure allows for a range of chemical modifications at both the amino and bromo positions, enabling the construction of diverse molecular scaffolds.<sup>[1]</sup>



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The role of **1-Bromonaphthalen-2-amine** as a versatile synthetic intermediate.

## Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published literature detailing the specific biological activities, mechanism of action, or involvement in cellular signaling pathways of **1-Bromonaphthalen-2-amine**. While naphthalene derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties, these findings have not been specifically attributed to **1-Bromonaphthalen-2-amine**. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the potential pharmacological profile of this molecule.

## Safety and Handling

**1-Bromonaphthalen-2-amine** is classified as harmful and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
Warning	H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.H351: Suspected of causing cancer.	

Data sourced from PubChem.[4]

## Conclusion

**1-Bromonaphthalen-2-amine** is a well-characterized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its established physicochemical properties and synthetic routes make it a readily accessible building block for drug discovery and development programs. However, the lack of data on its biological activity underscores a clear area for future research. Elucidating the pharmacological effects and potential molecular targets of this compound could unlock new avenues for its application in therapeutic development.

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